molecular formula C8H11ClN4 B2795451 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride CAS No. 232600-79-2

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride

Cat. No.: B2795451
CAS No.: 232600-79-2
M. Wt: 198.65
InChI Key: MNYMFCBYDHMQNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride is a useful research compound. Its molecular formula is C8H11ClN4 and its molecular weight is 198.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of medicinal properties. These properties include anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostic applications. Such diversity in application underscores the potential of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride in contributing to the development of new therapeutic agents. Structure-activity relationship (SAR) studies have shown that modifications on this scaffold can lead to the discovery of potent drug candidates for various disease targets. This area remains ripe for exploration by medicinal chemists aiming to develop novel drug candidates (Cherukupalli et al., 2017).

Synthetic Strategies

The synthesis and regio-orientation of pyrazolo[1,5-a]pyrimidines are crucial for their biological activity. The reactions of 3(5)-aminopyrazoles with 1,3-bielectrophilic reagents leading to pyrazolo[1,5-a]pyrimidines have been studied for their regioselectivity. Understanding these synthetic pathways is essential for designing compounds with desired biological activities. This knowledge forms a basis for synthesizing derivatives like this compound with targeted properties for specific therapeutic applications (Mohamed & Mahmoud, 2019).

Hybrid Catalysts in Synthesis

The use of hybrid catalysts in the synthesis of pyranopyrimidine and related compounds showcases the advancement in synthetic chemistry towards developing complex molecular structures efficiently. Such methodologies highlight the potential for innovative synthesis approaches that could apply to this compound and its derivatives. The focus on eco-friendly and atom-economic synthesis aligns with modern pharmaceutical manufacturing's sustainability goals (Parmar et al., 2023).

Properties

IUPAC Name

5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.ClH/c1-5-3-6(2)12-8(11-5)7(9)4-10-12;/h3-4H,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYMFCBYDHMQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.